3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1525271-10-6
VCID: VC5134779
InChI: InChI=1S/C10H9N3O2/c14-10(15)7-2-1-3-8-11-12-9(13(7)8)6-4-5-6/h1-3,6H,4-5H2,(H,14,15)
SMILES: C1CC1C2=NN=C3N2C(=CC=C3)C(=O)O
Molecular Formula: C10H9N3O2
Molecular Weight: 203.201

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid

CAS No.: 1525271-10-6

Cat. No.: VC5134779

Molecular Formula: C10H9N3O2

Molecular Weight: 203.201

* For research use only. Not for human or veterinary use.

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid - 1525271-10-6

Specification

CAS No. 1525271-10-6
Molecular Formula C10H9N3O2
Molecular Weight 203.201
IUPAC Name 3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid
Standard InChI InChI=1S/C10H9N3O2/c14-10(15)7-2-1-3-8-11-12-9(13(7)8)6-4-5-6/h1-3,6H,4-5H2,(H,14,15)
Standard InChI Key SEWWDHHZZJCLCO-UHFFFAOYSA-N
SMILES C1CC1C2=NN=C3N2C(=CC=C3)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 3-cyclopropyl- triazolo[4,3-a]pyridine-5-carboxylic acid, reflects its bicyclic architecture: a pyridine ring fused with a 1,2,4-triazole moiety at positions 4 and 3-a, respectively. Key identifiers include:

PropertyValue
CAS Registry Number1525271-10-6
Molecular FormulaC₁₀H₉N₃O₂
Molecular Weight203.201 g/mol
SMILESC1CC1C2=NN=C3N2C(=CC=C3)C(=O)O
InChI KeySEWWDHHZZJCLCO-UHFFFAOYSA-N

The cyclopropyl group at position 3 and the carboxylic acid at position 5 introduce steric and electronic modifications that influence reactivity and binding interactions .

Crystallographic and Spectroscopic Data

While X-ray diffraction data for this specific compound are unavailable, related triazolopyridines crystallize in monoclinic systems with space group P2₁/c. For example, 3-(pyridin-4-yl)-[1, triazolo[4,3-a]pyridine exhibits unit cell parameters a = 15.1413 Å, b = 6.9179 Å, c = 13.0938 Å, and β = 105.102° . Such structural insights suggest planarity in the triazolo-pyridine core, with substituents adopting orientations that minimize steric clash. Fourier-transform infrared (FTIR) spectra of analogous compounds show characteristic peaks for C=O (1680–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .

Synthesis and Derivative Formation

Synthetic Routes

The synthesis of 3-cyclopropyl-[1, triazolo[4,3-a]pyridine-5-carboxylic acid likely follows strategies employed for related triazolopyridines. A generalized approach involves:

  • Cyclocondensation: Reacting 2-chloropyridine derivatives with cyclopropyl hydrazines to form the triazole ring.

  • Oxidative Cyclization: Using agents like N-chlorosuccinimide (NCS) to facilitate ring closure under mild conditions .

  • Carboxylic Acid Introduction: Hydrolysis of ester precursors or direct carboxylation at position 5.

For instance, the synthesis of 3-(pyridin-4-yl)-[1, triazolo[4,3-a]pyridine involves treating hydrazones with NCS in dry DMF, yielding >90% product after recrystallization . Adapting this method, cyclopropyl hydrazines could replace aryl hydrazines to target the desired compound.

Key Reaction Optimizations

  • Temperature Control: Exothermic reactions necessitate cooling to 0°C during NCS addition to prevent side reactions .

  • Solvent Selection: Polar aprotic solvents like DMF enhance reaction homogeneity and intermediate stability.

  • Purification: Recrystallization from hot water or ethanol ensures high purity, as evidenced by sharp melting points and single-crystal XRD patterns in analogs .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

While solubility data for 3-cyclopropyl- triazolo[4,3-a]pyridine-5-carboxylic acid are unspecified, its carboxylic acid group suggests moderate aqueous solubility at physiological pH. Ester prodrug strategies, common in medicinal chemistry, could enhance bioavailability by masking the acid moiety .

Acid Dissociation Constant (pKa)

The carboxylic acid group likely has a pKa ≈ 4.5–5.0, typical for aryl carboxylic acids. This impacts ionization states under physiological conditions, influencing membrane permeability and target binding.

Biological Activities and Hypothesized Mechanisms

Kinase Inhibition

Analogous compounds, such as 3-cyclopropyl-N-[2-(trifluoromethyl)phenyl]-[1,2,] triazolo[4,3-b]pyridazine-6-carboxamide, exhibit nanomolar inhibition of serine/threonine-protein kinase Pim-1 (IC₅₀ = 12 nM). This kinase regulates cell cycle progression, suggesting potential anticancer applications for the subject compound.

Anti-Inflammatory Activity

Triazolopyridines modulate COX-2 and TNF-α pathways. Molecular docking studies reveal binding affinities (ΔG = −8.2 to −9.5 kcal/mol) comparable to celecoxib, a COX-2 inhibitor . The carboxylic acid group may engage in hydrogen bonding with catalytic residues, enhancing potency.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the cyclopropyl and carboxylic acid groups could optimize target selectivity. For example:

  • Replacing cyclopropyl with bulkier substituents (e.g., adamantyl) to enhance hydrophobic interactions.

  • Converting the carboxylic acid to amides or esters to improve blood-brain barrier penetration.

Preclinical Development

  • Pharmacokinetics: Assess oral bioavailability, plasma half-life, and metabolite profiling in rodent models.

  • Target Validation: Screen against kinase panels (e.g., Pim-1, AKT) and antimicrobial panels (e.g., ESKAPE pathogens).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator